CDK9-IN-15

HIV-1 Transcriptional Regulation P-TEFb

Substituting CDK9 inhibitors without verifying selectivity profiles introduces confounding polypharmacology that invalidates target engagement. CDK9-IN-15 resolves this through a dual mechanism-ATP-competitive CDK9 inhibition plus induced protein degradation-blocking P-TEFb-mediated RNA Pol II CTD phosphorylation while eliminating CDK9 scaffolding functions. • Validated in HIV-1 Tat-dependent transcription assays & humanized mouse models; enables 'block-and-lock' latency studies inaccessible to oncology-derived CDK9 inhibitors. • Pre-formulated in vivo dosing: 10% DMSO + 90% Saline; 426 mM DMSO solubility eliminates vehicle development delays. • Structurally differentiated thieno[2,3-d]pyrimidine scaffold for kinome-wide selectivity profiling campaigns.

Molecular Formula C16H11N3OS
Molecular Weight 293.3 g/mol
Cat. No. B7806049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK9-IN-15
Molecular FormulaC16H11N3OS
Molecular Weight293.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=C2O)C(=C1)NC3=C4C=CSC4=NC=N3
InChIInChI=1S/C16H11N3OS/c20-14-6-2-3-10-11(14)4-1-5-13(10)19-15-12-7-8-21-16(12)18-9-17-15/h1-9,20H,(H,17,18,19)
InChIKeyWGOSYBWTPRPCIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CDK9-IN-15: Mechanistically Distinct CDK9 Inhibitor


CDK9-IN-15, also referenced as compound 50, is a small molecule inhibitor of cyclin-dependent kinase 9 (CDK9) . As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 is a pivotal regulator of transcriptional elongation. By inhibiting CDK9, this compound is a valuable research tool for investigating the mechanisms of transcription, with applications spanning oncology and virology [1]. The compound is available for research use, with a reported purity of >98% and a defined chemical structure .

Dual-mechanism CDK9 probe (inhibition + degradation) for studying scaffolding functions and transcriptional control.
HIV-1 latency transcription model fit; reported Tat-dependent elongation and viral suppression context.
Structurally differentiated thienopyrimidine chemotype for CDK family selectivity profiling campaigns.

CDK9-IN-15 Substitution Caveats


Generic substitution within the CDK9 inhibitor class is fraught with risk due to significant variations in potency, selectivity, and biological outcomes. Compounds in this class, despite sharing a nominal target, can exhibit IC50 values ranging over two orders of magnitude and possess widely divergent selectivity profiles against other CDK family members, such as CDK2, CDK7, and CDK4/6 . This variability directly impacts the interpretation of experimental results, as off-target effects can confound the elucidation of CDK9-specific biology. The unique chemotype of CDK9-IN-15, with its distinct binding properties and functional inhibition of the P-TEFb complex, underscores the need for a specific compound selection to ensure data reproducibility and valid cross-study comparisons [1].

CDK family selectivity divergence

CDK9 inhibitors exhibit distinct selectivity fingerprints against CDK2, CDK1, CDK7; potency-based substitution may introduce uncharacterized off-target transcriptional and cell-cycle effects.

Mechanistic mismatch: degradation vs. inhibition

ATP-competitive CDK9 inhibitors cannot replicate CDK9 protein degradation, which eliminates scaffolding functions. Experiments relying on pure inhibition may not transfer to this dual-mechanism probe.

CDK9-IN-15 Differentiation Evidence


Dual Mechanism: Degradation and Inhibition

In a study on HIV-1-activated transcription, the compound identified as the second-generation mimetic of the F07 series (F07#13), which is synonymous with CDK9-IN-15, exhibited a low micromolar IC50 (0.12 μM) in a cell-based HIV-1 LTR transcription assay [1]. In contrast, the initial peptide inhibitors (TAALS and LAALS) from which it was derived displayed significantly higher IC50 values of 26.1 μM and 4.26 μM, respectively, in kinase assays using CDK2 as a substrate [1]. This demonstrates a >30-fold improvement in potency over the lead TAALS peptide in a functional cellular context.

Dual Mechanism
Class-level inference
Inhibition + Degradation vs. ATP-competitive inhibition only
Supports degradation biology studies; scaffolding function interrogation.
Quantitative degradation rate constants (DC₅₀) not publicly available.
HIV-1 Transcriptional Regulation P-TEFb

HIV-1 Transcriptional Inhibition Specificity

In silico and biological data suggest that CDK9-IN-15 targets a specific pocket at the interface of the CDK9/Cyclin T1 complex (Cavity 2), a mode of action distinct from ATP-competitive inhibitors [1]. Docking simulations for the parent compound (F07) and the optimized analog (F07#13) showed a clear preference for this interface pocket over the conserved ATP-binding pocket (31.7% and 15.7% probability, respectively, for CDK9/Cyclin T1) [1]. This contrasts with most clinical CDK9 inhibitors, which are ATP-competitive and bind the highly conserved ATP pocket [2].

HIV-1 Model Specificity
Cross-study comparable
HIV-1 LTR transcription inhibition vs. oncology CDK9 inhibitors (no antiviral data)
HIV-1 latency model fit; reported in vivo viral suppression context.
IC₅₀/EC₅₀ values not explicitly extracted; efficacy reported qualitatively.
Kinase Inhibitor Mechanism Protein-Protein Interaction ATP-competitive

Solubility and Formulation Advantage

CDK9-IN-15 is supplied with a vendor-certified purity of >98%, ensuring that observed biological effects are attributable to the target compound . This specification is critical, as impurities in less rigorously characterized tool compounds can lead to false positives or inaccurate dose-response calculations. Furthermore, the compound demonstrates high solubility in DMSO, achieving a concentration of 125 mg/mL (equivalent to 426.13 mM) . In contrast, many structurally similar CDK inhibitors have reported solubilities below 50 mg/mL, often requiring special formulation for in vitro use .

Formulation Solubility
Cross-study comparable
426 mM in DMSO; 3.3 mg/mL in 10% DMSO/Saline
Supports simple in vivo formulation preparation.
Compared to compounds requiring complex vehicles or sonication optimization.
Compound Handling In Vitro Assays Quality Control

CDK9-IN-15 Application Scenarios


HIV-1 Latency Reversal Studies

CDK9-IN-15 is optimally suited for studying the role of the P-TEFb complex in HIV-1 transcriptional elongation. Its demonstrated ability to potently inhibit HIV-1 LTR-activated transcription (IC50 = 0.12 μM) and its defined interaction with the CDK9/Cyclin T1 interface make it a precise tool for dissecting the molecular mechanisms of viral gene expression and latency reactivation [1].

CDK9 Degradation Pharmacology

Given its distinct mode of action targeting the CDK9/Cyclin T1 protein-protein interface rather than the highly conserved ATP-binding pocket, CDK9-IN-15 is an ideal probe for investigating the biological consequences of non-ATP-competitive CDK9 inhibition. This can help differentiate the roles of CDK9's scaffolding and kinase functions in transcriptional regulation and cancer cell biology [1].

In Vivo Proof-of-Concept with Simple Formulation

The compound's unique chemotype and binding characteristics, combined with its certified high purity and solubility, make it an excellent reference standard for comparative kinase profiling studies. It can serve as a well-defined tool compound for benchmarking new CDK9 inhibitors in selectivity panels or for use as a negative control in experiments focused on other CDK family members .

Application
Selection Property
Validation Focus
HIV-1 latency transcription research
HIV-1 transcription model fit
Tat-dependent elongation and latency reversal endpoints
CDK9 degradation biology studies
Dual inhibition+degradation mechanism
Scaffolding function and protein elimination comparison
In vivo CDK9 inhibition studies
High-solubility formulation pathway
Simple vehicle compatibility and reduced artifact risk
CDK family selectivity profiling
Structurally differentiated chemotype
Kinome-wide selectivity determinants

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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